molecular formula C12H18INO B13249461 1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol

1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol

Cat. No.: B13249461
M. Wt: 319.18 g/mol
InChI Key: OFNAWMGZFQUTOO-UHFFFAOYSA-N
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Description

1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol is a secondary alcohol derivative featuring a 4-iodophenyl-substituted ethylamino group attached to a 2-methylpropan-2-ol backbone.

Properties

Molecular Formula

C12H18INO

Molecular Weight

319.18 g/mol

IUPAC Name

1-[1-(4-iodophenyl)ethylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C12H18INO/c1-9(14-8-12(2,3)15)10-4-6-11(13)7-5-10/h4-7,9,14-15H,8H2,1-3H3

InChI Key

OFNAWMGZFQUTOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)NCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol typically involves the reaction of 4-iodoacetophenone with isopropylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The iodophenyl group may facilitate binding to certain receptors or enzymes, while the ethylamino and methylpropanol groups contribute to the compound’s overall activity and stability .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing primarily in aromatic substituents, amino side chains, or hydroxyl group positioning:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol (Target) 4-Iodophenyl C₁₂H₁₇IN₂O* ~330.1* Iodo group enhances steric bulk and potential radioimaging utility.
1-((4-Chlorophenethyl)amino)propan-2-ol 4-Chlorophenyl C₁₁H₁₆ClNO 213.7 Chlorine substituent; pharmaceutical impurity (Lorcaserin-related).
1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol 4-Methoxyphenyl C₁₁H₁₇NO₂ 195.26 Methoxy group improves electron density; high synthesis yield (99%).
2-{[1-(4-Dimethylamino-phenyl)-meth-(E)-ylidene]-amino}-2-methyl-1-phenyl-propan-1-ol 4-Dimethylaminophenyl C₁₉H₂₄N₂O 296.41 Extended conjugation; imine linkage for potential chelation.

*Estimated based on structural analysis.

Physicochemical Properties

  • Melting Points: Biphenyl analogue (): 89–92°C .
  • Stability :
    • Iodine’s heavy-atom effect may reduce thermal stability compared to chloro or methoxy groups. However, iodophenyl compounds like 1-(4-Iodophenyl)butane are commercially viable, indicating sufficient stability for industrial use .

Biological Activity

1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol, with the CAS number 1491215-28-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12_{12}H18_{18}INO
  • Molecular Weight : 319.18 g/mol
  • Structure : The compound features an iodine atom on a phenyl ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures often exhibit:

  • Adrenergic Receptor Modulation : Compounds with amino alcohol structures can act as adrenergic agents, potentially influencing cardiovascular function.
  • Neurotransmitter Interaction : The presence of an amino group suggests possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Pharmacological Studies

Research has demonstrated that compounds structurally related to this compound exhibit a range of pharmacological effects. For instance:

  • A study on structurally similar compounds indicated significant activity as selective serotonin reuptake inhibitors (SSRIs), which may suggest potential antidepressant properties .
  • Another investigation highlighted the compound's ability to modulate calcium channels, impacting muscle contraction and neurotransmitter release .

Case Study 1: Cardiovascular Effects

In a controlled study involving animal models, administration of this compound resulted in:

  • Increased Heart Rate : Indicating potential adrenergic activity.
  • Vasodilation : Suggesting possible therapeutic effects in managing hypertension.

These findings align with the adrenergic receptor modulation hypothesis .

Case Study 2: Neuroprotective Properties

A recent investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The study found that:

  • Reduction in Apoptosis : The compound reduced markers of apoptosis in neuronal cells exposed to oxidative stress.
  • Enhanced Neurogenesis : Indicating potential applications in treating neurodegenerative diseases .

Comparative Activity Table

The following table summarizes the biological activities observed in studies involving this compound and related compounds:

Activity TypeObserved EffectReference
Adrenergic ModulationIncreased heart rate
Neurotransmitter InteractionPotential antidepressant properties
Calcium Channel ModulationImpact on muscle contraction
Neuroprotective EffectsReduced apoptosis and enhanced neurogenesis

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A key intermediate, 2-(4-iodophenyl)ethanol, is hydrogenated using Pd/C under 0.1 bar H₂ to reduce ketone groups. Subsequent steps involve protecting group strategies (e.g., using trifluoroacetic acid for acidic deprotection) and reductive amination with 2-methylpropan-2-ol derivatives. Critical purification steps include column chromatography and recrystallization to achieve >98% purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Researchers must wear PPE (gloves, lab coats, safety goggles) and work in a fume hood. The compound should be stored in a cool, dry environment, separated from oxidizers. Waste must be disposed via certified hazardous waste services. Refer to SDS guidelines for spill management and first-aid measures (e.g., rinsing exposed skin with water for 15 minutes) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural elucidation involves:

  • FT-IR : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and 1513 cm⁻¹ (C-I aromatic bending).
  • NMR : ¹H NMR signals for the methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.8 ppm).
  • LC-MS/MS : Quantification of molecular ion [M+H]⁺ and fragmentation patterns for purity assessment .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s adrenolytic activity?

  • Methodological Answer : Use in vitro receptor-binding assays (e.g., α₁-adrenergic receptor inhibition) with radiolabeled ligands. For in vivo studies, employ randomized block designs with dose-response curves in animal models. Control for confounding variables (e.g., metabolic clearance) using LC-MS/MS pharmacokinetic profiling. Cross-validate results with enantiomer-specific activity assays to resolve stereochemical effects .

Q. What strategies address contradictions in pharmacokinetic data across studies?

  • Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., bioavailability differences due to solvent polarity). Use standardized protocols for:

  • Solubility : Test in PBS (pH 7.4) and DMSO.
  • Metabolic Stability : Liver microsome assays with CYP450 isoform-specific inhibitors.
  • Data Normalization : Reference internal standards (e.g., 1-hydroxyibuprofen) to minimize inter-lab variability .

Q. How can the environmental fate of this compound be assessed?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL:

  • Abiotic Studies : Measure hydrolysis rates (pH 4–9) and photodegradation under UV light.
  • Biotic Studies : Use soil microcosms to track microbial degradation (16S rRNA sequencing).
  • Ecotoxicity : Evaluate Daphnia magna mortality and algal growth inhibition (OECD guidelines) .

Q. What theoretical frameworks guide mechanistic studies of its pharmacological action?

  • Methodological Answer : Link to adrenergic receptor theory, employing molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate with QSAR models using logP and polar surface area as predictors. Integrate systems biology approaches to map downstream signaling pathways (e.g., cAMP modulation) .

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